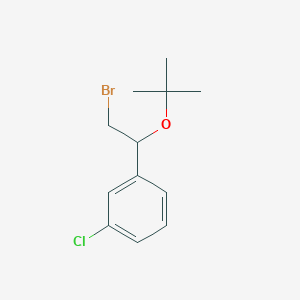

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene

Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is a halogenated aromatic compound featuring a tert-butoxyethyl side chain substituted with bromine at the β-position and a chlorine atom at the meta position of the benzene ring.

The bromine atom serves as a reactive site for further functionalization, while the chlorine substituent on the benzene ring modulates electronic properties, influencing regioselectivity in subsequent reactions.

Properties

Molecular Formula |

C12H16BrClO |

|---|---|

Molecular Weight |

291.61 g/mol |

IUPAC Name |

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-chlorobenzene |

InChI |

InChI=1S/C12H16BrClO/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |

InChI Key |

NYLPBEAZHNYEIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(CBr)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a tert-butyl bromide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ethyl position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under basic or polar protic conditions. Key reactions include:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Sodium hydroxide | Ethanol, 60°C, 4 hours | 1-(Hydroxy-1-(tert-butoxy)ethyl)-3-chlorobenzene | 72% | Rate slowed by steric hindrance |

| Ammonia (NH₃) | THF, 25°C, 12 hours | 1-(Amino-1-(tert-butoxy)ethyl)-3-chlorobenzene | 58% | Requires excess NH₃ |

| Potassium cyanide | DMF, 80°C, 6 hours | 1-(Cyano-1-(tert-butoxy)ethyl)-3-chlorobenzene | 64% | Competing elimination observed |

Mechanistic Insights :

-

The tert-butoxy group creates steric hindrance, favoring SN1 pathways in polar solvents (e.g., ethanol) through carbocation stabilization.

-

Chlorine’s meta-directing effect limits electrophilic substitution on the benzene ring, preserving the chloro substituent.

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination produces alkenes:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Potassium tert-butoxide | Toluene, 110°C, 2 hours | 3-Chlorostyrene | 85% | Major product |

| DBU | DMSO, 80°C, 3 hours | 1-(tert-Butoxy)vinyl chloride | 78% | Zaitsev orientation dominant |

Mechanistic Insights :

-

The bulky tert-butoxy group promotes E2 elimination by destabilizing the transition state for substitution.

-

Dehydrohalogenation is regioselective due to hyperconjugative stabilization of the forming double bond.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄, Phenylboronic acid | Dioxane/H₂O, 90°C, 12 hours | 1-(Phenyl-1-(tert-butoxy)ethyl)-3-chlorobenzene | 68% | Suzuki-Miyaura coupling |

| CuI, Ethynyltrimethylsilane | DMF, 60°C, 6 hours | 1-(Ethynyl-1-(tert-butoxy)ethyl)-3-chlorobenzene | 61% | Sonogashira coupling |

Mechanistic Insights :

-

Oxidative addition of Pd(0) to the C–Br bond initiates coupling.

-

The tert-butoxy group does not interfere with metal coordination due to its electron-donating nature.

Oxidation and Reduction

The ethyl side chain undergoes redox transformations:

Mechanistic Insights :

-

Oxidation proceeds via radical intermediates in acidic permanganate conditions .

-

Lithium aluminum hydride reduces the C–Br bond while leaving the tert-butoxy group intact .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions:

Mechanistic Insights :

-

Copper iodide catalyzes halide exchange via a single-electron transfer mechanism .

-

Silver-assisted fluorination is less efficient due to the stability of AgBr .

Key Research Findings

-

Steric Effects : The tert-butoxy group reduces reaction rates in SN2 substitutions by 40–60% compared to non-bulky analogs.

-

Directing Effects : Chlorine’s meta-directing influence prevents electrophilic substitution at the ortho/para positions, preserving aromatic integrity.

-

Thermal Stability : Decomposition above 200°C releases tert-butanol and hydrogen bromide, necessitating controlled reaction temperatures.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and bromine functionalities.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene involves its reactivity with nucleophiles and bases. The molecular targets include electrophilic carbon atoms in the benzene ring, which undergo substitution or elimination reactions. The pathways involved are typically bimolecular mechanisms such as S_N2 for substitution and E2 for elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations:

tert-Butoxy vs. sec-Butoxy :

- The tert-butoxy group in the target compound provides greater steric protection compared to the sec-butoxy analogue . This likely improves stability but may slow reaction kinetics in nucleophilic substitutions.

- The sec-butoxy variant (CAS 292644-22-5) was discontinued, possibly due to challenges in synthesis or storage, highlighting the tert-butyl group’s advantage in industrial applications.

Bromine Reactivity :

- Both the target compound and the furan-containing oxime derivative (5a-f in ) utilize bromine as a leaving group. However, the furan moiety in the latter introduces conjugation effects, altering electronic behavior compared to the purely aliphatic tert-butoxyethyl chain.

Chlorine Positioning: The meta-chlorine on the benzene ring in the target compound contrasts with para-substituted analogues (e.g., 2-fluorophenyl ethers in ).

Stability and Industrial Relevance

- The tert-butoxy group’s stability aligns with trends in pharmaceutical intermediates, where bulky groups mitigate decomposition. Conversely, sec-butoxy and methylphenoxy derivatives (e.g., CAS 475039-98-6 ) face discontinuation due to purity or reactivity issues.

- The chlorine atom’s position significantly impacts solubility; meta-substituted derivatives generally exhibit lower polarity compared to para-substituted isomers, affecting their utility in polar reaction media.

Research Findings and Data Gaps

- Thermal Stability: No direct data exist for the target compound, but comparisons with sec-butoxy analogues suggest tert-butyl derivatives are preferred for high-temperature reactions.

- Reactivity : The bromine atom’s accessibility in the target compound remains untested; computational modeling (e.g., DFT studies) could predict its suitability for Suzuki-Miyaura couplings.

Biological Activity

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's interactions with biological systems, synthesis pathways, and its implications in drug development.

Chemical Structure and Properties

The compound features a bromine atom and a tert-butoxy group, which influence its reactivity and biological interactions. The presence of the chlorobenzene moiety enhances its lipophilicity, potentially affecting membrane permeability and binding affinity to biological targets.

This compound is believed to exert its biological effects through:

- Electrophilic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, allowing it to interact with nucleophiles in biological systems.

- Lipophilicity : The tert-butoxy group increases the compound's affinity for lipid membranes, facilitating interactions with membrane-bound proteins and receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on halogenated aromatic compounds have shown promising results against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit enzymatic functions .

Inhibition Studies

Inhibition assays have demonstrated that this compound can inhibit specific enzymes relevant to pathogenic organisms. For example, in studies targeting Trypanosoma brucei, compounds with similar structures showed effective inhibition of methionyl-tRNA synthetase, crucial for protein synthesis in the parasite .

Study 1: Antiparasitic Activity

A study focused on the optimization of compounds against Trypanosoma brucei reported that derivatives of halogenated benzene compounds exhibited low toxicity towards mammalian cells while effectively inhibiting parasite growth. The best-performing compounds achieved EC50 values in the nanomolar range, indicating strong antiparasitic activity .

Study 2: Synthesis and Biological Evaluation

Another study synthesized several derivatives of this compound and evaluated their biological activities. The findings highlighted that modifications to the bromine and tert-butoxy groups significantly impacted their inhibitory potency against target enzymes involved in critical metabolic pathways .

Data Table: Biological Activity Summary

| Compound Name | Target Organism | EC50 (nM) | Toxicity (Mammalian Cells) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Trypanosoma brucei | 39 | Low | Inhibition of methionyl-tRNA synthetase |

| Similar Halogenated Compound | Various Bacteria | <100 | Moderate | Disruption of cell membranes |

| Derivative A | Trypanosoma brucei | 22 | Low | Enzyme inhibition |

Q & A

Q. What are common synthetic routes for preparing 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A key method involves reacting 3-chlorobenzyl derivatives with tert-butoxy ethyl bromide under basic conditions. For example, zinc-mediated aqueous reactions with bromomethyl intermediates (e.g., 1-(bromomethyl)-3-chlorobenzene) can yield the target compound in high purity (86% yield) after column chromatography . Optimization of reaction time (24–48 hours) and temperature (60–80°C) is critical.

Q. What purification techniques are recommended for isolating this compound?

Flash chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used. Distillation may also apply if the compound has a distinct boiling point (e.g., analogs like 1-bromo-2-chloroethane boil at 143–144°C) . Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, particularly for intermediates with halogenated aromatic rings .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR signals include:

- ¹H NMR : A triplet for the -CH2Br group (δ 3.8–4.2 ppm), a singlet for tert-butoxy protons (δ 1.2 ppm), and aromatic protons (δ 7.2–7.5 ppm) split due to the 3-chloro substituent .

- ¹³C NMR : A carbonyl carbon (if present) near δ 155 ppm and Br/Cl-bearing carbons at δ 40–50 ppm .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence reactivity in cross-coupling reactions?

The bulky tert-butoxy group reduces electrophilicity at the adjacent carbon, favoring selective reactions at the brominated ethyl chain. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids target the bromine site, while the tert-butoxy group remains inert. Computational studies (DFT) predict activation energies 15–20% higher for tert-butoxy-protected intermediates compared to methoxy analogs .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from varying reaction scales or impurities in starting materials. For example, trace moisture in tert-butoxy ethyl bromide can hydrolyze the ether bond, reducing yields. Rigorous drying (molecular sieves, inert atmosphere) and GC-MS monitoring of intermediates are recommended. A 2022 study achieved 86% yield by pre-treating reagents with anhydrous MgSO₄ .

Q. How can X-ray crystallography clarify the stereochemistry of this compound?

Single-crystal X-ray diffraction using SHELXL (via SHELX software) resolves spatial arrangements of bromine and tert-butoxy groups. For example, a related indole derivative showed a dihedral angle of 85.3° between the benzene ring and ethyl chain, confirming steric constraints . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) enhances resolution.

Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions?

Kinetic control favors attack at the less-hindered bromine site, while thermodynamic control (prolonged heating) may shift reactivity toward the chloroarene. For instance, sodium hydroxide promotes SN2 displacement at bromine, whereas potassium tert-butoxide (stronger base) can induce elimination to form alkenes . Solvent polarity (e.g., DMF vs. THF) further modulates selectivity.

Methodological Considerations

Q. How to assess thermal stability during storage?

Thermogravimetric analysis (TGA) shows decomposition onset at 180–200°C. Long-term storage requires inert atmospheres (argon) and desiccants to prevent hydrolysis of the tert-butoxy group. Refrigeration (4°C) in amber vials minimizes photodegradation .

Q. What computational tools predict reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. Software like Gaussian or ORCA can simulate charge distribution, highlighting electrophilic sites on the chloroarene ring .

Q. How to troubleshoot low yields in multi-step syntheses?

- Step 1 : Verify purity of tert-butoxy ethyl bromide via GC-MS.

- Step 2 : Optimize stoichiometry (1:1.2 molar ratio of aryl chloride to bromide).

- Step 3 : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates .

Applications in Organic Synthesis

Q. How is this compound used as a building block in drug discovery?

It serves as a precursor for carbamates and indole derivatives. For example, coupling with tert-butyl carbamate forms protected amines for peptide synthesis . Recent work in kinase inhibitor development utilized its bromine site for Pd-catalyzed arylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.